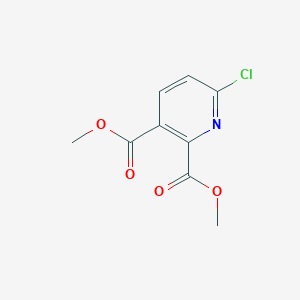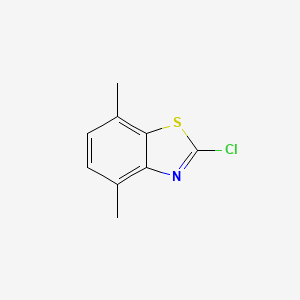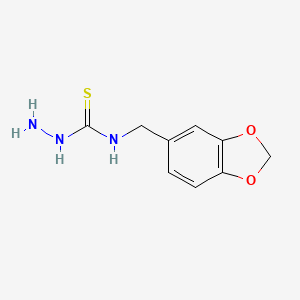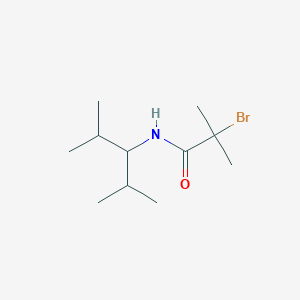
Ácido 3-fenilisoxazol-5-borónico
Descripción general
Descripción
3-Phenylisoxazole-5-boronic acid is a type of boronic acid, which are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of 3-Phenylisoxazole-5-boronic acid is C9H8BNO3 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (a C–B bond) and two hydroxyl groups .Chemical Reactions Analysis
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable and easy to handle, making them particularly attractive as synthetic intermediates .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido 3-fenilisoxazol-5-borónico: se utiliza en diversas aplicaciones de detección debido a su interacción con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Esta interacción es crucial para los ensayos homogéneos y la detección heterogénea, que pueden ocurrir en la interfaz del material de detección o dentro de la muestra a granel.
Etiquetado biológico y manipulación de proteínas
La capacidad del compuesto para formar complejos estables con dioles permite su uso en el etiquetado biológico y la manipulación de proteínas. Esto incluye la modificación de proteínas, que es esencial para comprender la función e interacción de las proteínas .
Tecnologías de separación
Los ácidos borónicos se emplean en tecnologías de separación, particularmente en la electroforesis de moléculas glicosiladas. Esta aplicación es significativa en el análisis de glicoproteínas y otras proteínas modificadas postraduccionalmente .
Desarrollo de terapéuticos
La interacción de los ácidos borónicos con diversas moléculas biológicas allana el camino para el desarrollo de terapéuticos. Esto incluye el diseño de moléculas que pueden interferir con las vías de señalización o actuar como inhibidores enzimáticos .
Descubrimiento de fármacos
Los anillos isoxazol, como los que se encuentran en el ácido 3-fenilisoxazol-5-borónico, son comunes en muchos fármacos disponibles comercialmente. La estructura del compuesto permite el desarrollo de nuevos fármacos con aplicaciones potenciales en el tratamiento de diversas enfermedades .
Métodos analíticos
Los ácidos borónicos, incluido el ácido 3-fenilisoxazol-5-borónico, se utilizan como materiales de construcción para micropartículas en métodos analíticos. Estas micropartículas se pueden utilizar en una variedad de ensayos y sistemas de detección .
Mecanismo De Acción
Target of Action
The primary target of 3-Phenylisoxazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 3-Phenylisoxazole-5-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Phenylisoxazole-5-boronic acid interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 3-Phenylisoxazole-5-boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 3-Phenylisoxazole-5-boronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that organoboron compounds like 3-phenylisoxazole-5-boronic acid are generally stable and readily prepared , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of 3-Phenylisoxazole-5-boronic acid’s action primarily involve the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Phenylisoxazole-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, where 3-Phenylisoxazole-5-boronic acid is utilized, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including temperature and pH, could potentially impact the action of 3-Phenylisoxazole-5-boronic acid.
Safety and Hazards
Direcciones Futuras
Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . For example, glucose-sensitive hydrogels able to release hypoglycemic drugs as a response to the increase of the glucose level are of interest for researchers . This is just one of the many potential future directions for research involving boronic acids.
Propiedades
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIQHRMIYFYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NO1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400708 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-54-2 | |
| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


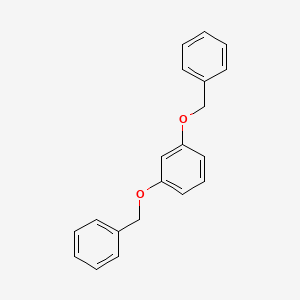
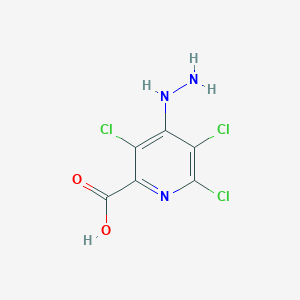
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
